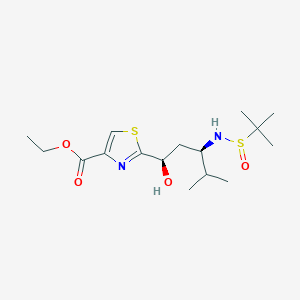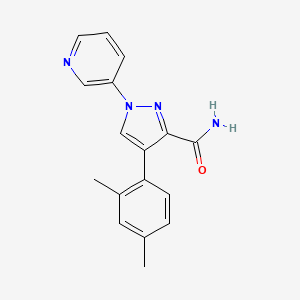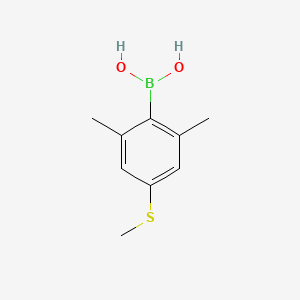![molecular formula C10H12BrFS B15200820 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene CAS No. 885267-12-9](/img/structure/B15200820.png)
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene is an organic compound with the molecular formula C10H12BrFS It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-fluorobutylsulfanyl group is attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenethiol and 1-bromo-4-fluorobutane.
Reaction Conditions: The thiol group of 4-bromobenzenethiol is first deprotonated using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of more efficient catalysts and continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction of the sulfanyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. The sulfanyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition or activation of the target protein.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene can be compared with other similar compounds:
1-Bromo-4-fluorobenzene: This compound lacks the sulfanyl group and is primarily used in cross-coupling reactions.
1-Bromo-4-fluorobutane: This compound is used as an alkylating agent in organic synthesis.
4-Bromo-1-fluorobenzene: Similar to 1-Bromo-4-fluorobenzene, it is used in various substitution and coupling reactions.
The unique combination of the bromine and 4-fluorobutylsulfanyl groups in this compound provides distinct reactivity and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
885267-12-9 |
|---|---|
Molekularformel |
C10H12BrFS |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
1-bromo-4-(4-fluorobutylsulfanyl)benzene |
InChI |
InChI=1S/C10H12BrFS/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
YZLNRBCBYHVXGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SCCCCF)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)

![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)

![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)


![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)

